1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one
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Overview
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a piperidine ring, a cyclobutylidene group, and a dimethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclobutylidene Group: This step might involve the use of cyclobutylidene intermediates under specific conditions.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclobutylidenepiperidin-1-yl)-2-phenylethan-1-one: Similar structure but lacks the dimethoxy groups.
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)propan-1-one: Similar but with an additional carbon in the chain.
Uniqueness
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is unique due to the presence of both the cyclobutylidene and dimethoxyphenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-17-7-6-14(12-18(17)23-2)13-19(21)20-10-8-16(9-11-20)15-4-3-5-15/h6-7,12H,3-5,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEFTUVOVPSBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(=C3CCC3)CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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